5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein 5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein Protected Genistein.

Brand Name: Vulcanchem
CAS No.: 1330249-25-6
VCID: VC0118020
InChI: InChI=1S/C23H26O6Si/c1-14(24)28-20-12-16(25)11-19-21(20)22(26)18(13-27-19)15-7-9-17(10-8-15)29-30(5,6)23(2,3)4/h7-13,25H,1-6H3
SMILES: CC(=O)OC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O[Si](C)(C)C(C)(C)C)O
Molecular Formula: C23H26O6Si
Molecular Weight: 426.54

5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein

CAS No.: 1330249-25-6

Cat. No.: VC0118020

Molecular Formula: C23H26O6Si

Molecular Weight: 426.54

* For research use only. Not for human or veterinary use.

5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein - 1330249-25-6

Specification

CAS No. 1330249-25-6
Molecular Formula C23H26O6Si
Molecular Weight 426.54
IUPAC Name [3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-7-hydroxy-4-oxochromen-5-yl] acetate
Standard InChI InChI=1S/C23H26O6Si/c1-14(24)28-20-12-16(25)11-19-21(20)22(26)18(13-27-19)15-7-9-17(10-8-15)29-30(5,6)23(2,3)4/h7-13,25H,1-6H3
Standard InChI Key CKOSWKPQHZOZFX-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O[Si](C)(C)C(C)(C)C)O

Introduction

Chemical Structure and Properties

5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein is characterized by acetylation at the 5-O position and tert-butyldimethylsilyl protection at the 4'-O position of the genistein scaffold. This specific pattern of substitution creates a unique molecular entity with distinctive properties.

Basic Chemical Identity

The compound possesses well-defined chemical identifiers and fundamental properties as outlined in Table 1.

Table 1: Chemical Identity and Basic Properties

ParameterValue
CAS Number1330249-25-6
Molecular FormulaC₂₃H₂₆O₆Si
Molecular Weight426.53 g/mol
IUPAC Name3-{p-[(tert-Butyl)bis(methyl)siloxy]phenyl}-7-hydroxy-4-oxo-5-chromenyl acetate
Synonyms6-(Acetyloxy)-7-hydroxy-3-(4-tert-butyldimethylsilyloxyphenyl)-4H-1-benzopyran-4-one

The compound's structural formula includes characteristic functional groups that differentiate it from the parent genistein molecule, notably the acetyl group at the 5-O position and the tert-butyldimethylsilyl group at the 4'-O position .

Physical Properties

This genistein derivative exhibits physical properties that are important for laboratory handling, storage, and experimental design as summarized in Table 2.

Table 2: Physical Properties

PropertyDescription
Physical StateWhite Crystalline Solid
Melting Point86-88°C
SolubilitySoluble in DMSO and Methanol
AppearanceWhite crystalline powder

These properties are essential considerations for researchers planning to work with this compound in various experimental contexts .

Structural Analysis and Identification

Chemical Identifiers

For computational and database purposes, several standardized identifiers exist for this compound as shown in Table 3.

Table 3: Structural Identifiers

Identifier TypeValue
InChIInChI=1S/C23H26O6Si/c1-14(24)28-20-12-16(25)11-19-21(20)22(26)18(13-27-19)15-7-9-17(10-8-15)29-30(5,6)23(2,3)4
InChI KeyCKOSWKPQHZOZFX-UHFFFAOYSA-N
SMILESC(C)(=O)OC1=C2C(C(=COC2=CC(=C1)O)C1=CC=C(C=C1)OSi(C)C(C)(C)C)=O

These identifiers facilitate the accurate representation of the compound's structure in chemical databases and computational chemistry applications .

SupplierCatalog ReferencePackage SizePrice (€)
CymitQuimica7W-GC0465100 mg378.00
CymitQuimica7W-GC0465250 mg676.00
CymitQuimica7W-GC0465500 mg1,020.00
CymitQuimica7W-GC04651 g1,710.00
CymitQuimica54-BICL2094100 mg386.00
CymitQuimica54-BICL2094250 mg772.00
CymitQuimica54-BICL2094500 mg1,167.00
CymitQuimica3D-FDC2492525 mg902.00
CymitQuimica3D-FDC2492550 mg1,360.00
CymitQuimica3D-FDC24925100 mg1,892.00
Aladdin ScientificALA-O339552-10mg10 mgNot specified

The price variations reflect differences in purity specifications, packaging considerations, and supplier-specific factors .

Relation to Parent Compound

Comparison with Genistein

5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein is a semi-synthetic derivative of genistein, which is a naturally occurring isoflavone found in various plant sources, particularly soybeans. The parent compound, genistein (4',5,7-trihydroxyisoflavone), has been extensively studied for its various biological activities including tyrosine kinase inhibition, antioxidant properties, and potential therapeutic applications in various diseases .

The structural modifications in 5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein are designed to alter specific properties of the parent compound, potentially enhancing its lipophilicity, stability, or biological activity profile. The acetyl group at the 5-O position and the tert-butyldimethylsilyl group at the 4'-O position represent targeted structural manipulations that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties .

Research Context and Applications

Genistein Derivatives in Therapeutic Research

Genistein and its derivatives have been investigated for various potential therapeutic applications. One significant area of research involves their potential use in substrate reduction therapy (SRT) for mucopolysaccharidoses (MPS), a group of lysosomal storage disorders characterized by the accumulation of glycosaminoglycans (GAGs) .

Research has shown that genistein can inhibit GAG synthesis and potentially reduce lysosomal storage in MPS cells. This inhibitory effect has been attributed to genistein's ability to inhibit the tyrosine kinase activity of epidermal growth factor receptor (EGFR), which may regulate the expression of genes involved in GAG synthesis .

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